4-(3-(4-(4-(2,4-Diaminopyrimidin-5-yl)butyl)phenyl)ureido)benzene-1-sulfonyl fluoride sulfate
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Overview
Description
4-(3-(4-(4-(2,4-Diaminopyrimidin-5-yl)butyl)phenyl)ureido)benzene-1-sulfonyl fluoride sulfate is a complex organic compound with a molecular formula of C21H25FN6O7S2 and a molecular weight of 556.59 g/mol This compound is notable for its intricate structure, which includes a pyrimidine ring, a sulfonyl fluoride group, and a urea linkage
Preparation Methods
The synthesis of 4-(3-(4-(4-(2,4-Diaminopyrimidin-5-yl)butyl)phenyl)ureido)benzene-1-sulfonyl fluoride sulfate involves multiple steps, starting with the preparation of the 2,4-diaminopyrimidine core This core is then linked to a butyl chain, followed by the attachment of a phenyl groupThe reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to a variety of products. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols
Scientific Research Applications
4-(3-(4-(4-(2,4-Diaminopyrimidin-5-yl)butyl)phenyl)ureido)benzene-1-sulfonyl fluoride sulfate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological molecules and its effects on cellular processes.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with serine residues in proteins, leading to the inhibition of enzymatic activity. This interaction can affect various biochemical pathways, making it a valuable tool in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives and sulfonyl fluoride-containing molecules. For example:
2,4-Diaminopyrimidine: Shares the pyrimidine core but lacks the additional functional groups.
Sulfonyl Fluoride Derivatives:
Properties
CAS No. |
21877-96-3 |
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Molecular Formula |
C21H25FN6O7S2 |
Molecular Weight |
556.6 g/mol |
IUPAC Name |
4-[[4-[4-(2,4-diaminopyrimidin-5-yl)butyl]phenyl]carbamoylamino]benzenesulfonyl fluoride;sulfuric acid |
InChI |
InChI=1S/C21H23FN6O3S.H2O4S/c22-32(30,31)18-11-9-17(10-12-18)27-21(29)26-16-7-5-14(6-8-16)3-1-2-4-15-13-25-20(24)28-19(15)23;1-5(2,3)4/h5-13H,1-4H2,(H2,26,27,29)(H4,23,24,25,28);(H2,1,2,3,4) |
InChI Key |
NZPLJUMSSCIIOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCC2=CN=C(N=C2N)N)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)F.OS(=O)(=O)O |
Origin of Product |
United States |
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